Target Selectivity Profile: SR1555 vs. Dual RORα/γ Inverse Agonist SR1001
SR1555 demonstrates strict RORγ selectivity, whereas the comparator SR1001 is a dual RORα/γ inverse agonist. In GAL4-NR chimeric co-transfection assays, SR1555 at concentrations up to 10 μM showed no activity at GAL4-LXRα, GAL4-FXR, or GAL4-RORα, while repressing RORγ with an IC50 of ~1.5 μM [1]. In competitive radioligand binding assays, SR1555 displaced [³H]-T0901317 from the RORγ ligand binding domain with an IC50 of 1 μM, but showed no displacement at RORα [2].
| Evidence Dimension | RORα activity (competitive radioligand binding) |
|---|---|
| Target Compound Data | IC50 > 10 μM (no displacement) |
| Comparator Or Baseline | SR1001: Ki = 172 nM for RORα, 111 nM for RORγ |
| Quantified Difference | SR1555 is completely inactive at RORα, while SR1001 binds with nanomolar affinity |
| Conditions | In vitro competitive radioligand binding assay using [³H]-T0901317 and purified LBD proteins |
Why This Matters
Procurement of SR1555 is essential for studies requiring clean dissection of RORγ-specific functions without confounding RORα activity, which regulates circadian rhythm and metabolism.
- [1] Solt LA, et al. ACS Chem Biol. 2012;7(9):1515-1519. View Source
- [2] Kumar N, Lyda B, Chang MR, Lauer JL, Solt LA, Burris TP, Kamenecka TM, Griffin PR. Identification of SR2211: a potent synthetic RORγ-selective modulator. ACS Chem Biol. 2012 Apr 20;7(4):672-677. View Source
